molecular formula C11H18N2O2 B2435852 [(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol CAS No. 1969287-74-8

[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol

Cat. No.: B2435852
CAS No.: 1969287-74-8
M. Wt: 210.277
InChI Key: SOGRBOCBSTUAKK-GXSJLCMTSA-N
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Description

[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol is a chiral compound featuring a pyrazole ring attached to an oxane (tetrahydropyran) ring, with a hydroxymethyl group at the 3-position

Properties

IUPAC Name

[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-13-10(5-6-12-13)11-9(8-14)4-3-7-15-11/h5-6,9,11,14H,2-4,7-8H2,1H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGRBOCBSTUAKK-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2C(CCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)[C@H]2[C@@H](CCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-ethyl-1H-pyrazole and 3-hydroxyoxane.

    Reaction Steps:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Continuous Flow Chemistry: Enhancing reaction efficiency and safety.

    Catalyst Optimization: Using more efficient catalysts to improve yield and reduce reaction time.

    Purification Techniques: Employing advanced purification methods like chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the pyrazole ring using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form chlorides, which can further react with nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO₄ under mild conditions.

    Reduction: Hydrogen gas with Pd/C or NaBH₄ for selective reductions.

    Substitution: SOCl₂, PBr₃, or other halogenating agents under anhydrous conditions.

Major Products

    Oxidation: Formation of the corresponding aldehyde or ketone.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated derivatives, which can be further functionalized.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Utilized in asymmetric synthesis due to its chiral centers.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.

    Biological Activity: Studied for antimicrobial and anti-inflammatory properties.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of various diseases due to its bioactive properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Catalysis: Employed as a ligand in catalytic reactions to improve selectivity and efficiency.

Mechanism of Action

The mechanism by which [(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the oxane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanol: Similar structure but with a methyl group instead of an ethyl group.

    [(2R,3S)-2-(1-phenyl-1H-pyrazol-5-yl)oxan-3-yl]methanol: Contains a phenyl group, which may alter its biological activity and chemical reactivity.

Uniqueness

[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol is unique due to its specific chiral centers and the presence of both a pyrazole and oxane ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazole moiety, which is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on recent studies and available literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H17N3O\text{C}_{10}\text{H}_{17}\text{N}_3\text{O}

This compound has a molecular weight of 195.26 g/mol and is characterized by the presence of a pyrazole ring and an oxane structure, which may contribute to its biological activities.

Antimicrobial Activity

The pyrazole derivatives have been reported to exhibit significant antimicrobial properties. A study indicated that compounds containing the pyrazole moiety demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Research has shown that pyrazole derivatives can act as anti-inflammatory agents. The compound this compound was evaluated in vitro for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Results indicated a dose-dependent reduction in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways . The specific pathways involved in this compound's action remain an area for further investigation.

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized this compound and evaluated its biological activity against various pathogens. The compound exhibited notable antibacterial activity with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL across different bacterial strains .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Mice treated with this compound showed significantly reduced paw swelling and lower levels of inflammatory markers compared to controls . Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues.

Data Summary Table

Biological Activity Observation Reference
AntimicrobialEffective against S. aureus, E. coli
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AnticancerInduced apoptosis in cancer cell lines

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